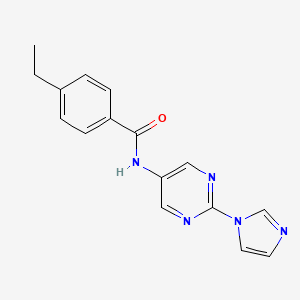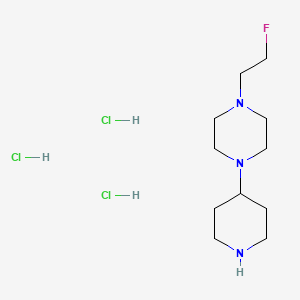
1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Molecular Structure Analysis
The molecular formula of 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine is C11H22FN3. The molecular weight is 215.31 g/mol.Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride is involved in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, showcasing its importance in pharmaceutical chemistry. These compounds are part of a broader class of pharmaceuticals featuring a 4,4-bis(p-fluorophenyl)butyl group connected to nitrogen atoms within pyrrolidine, piperidine, or piperazine moieties. A key intermediate in their synthesis, 4,4-bis(p-fluorophenyl)butylbromide, is prepared starting from 4,4′-difluorobenzophenone, highlighting a route involving rhodium-catalyzed hydroformylation. This process underscores the compound's role in creating effective neuroleptic medications through intricate chemical syntheses (Botteghi et al., 2001).
Biological Activity and Medicinal Chemistry
The compound's derivatives have shown significant promise in various biological applications. For instance, novel conazole analogues, incorporating a piperazine nucleus, have been synthesized and evaluated for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings suggest potential therapeutic applications in treating infections and managing metabolic disorders. The synthesis involves green chemistry techniques, emphasizing the compound's versatility and the sustainable approaches to drug development (Mermer et al., 2018).
Antitumor Activity
Additionally, a novel series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group have been synthesized and evaluated for their antitumor activity. These compounds exhibit significant inhibitory activity against tumor cells, suggesting the compound's utility in developing new anticancer agents. The synthesis utilizes microwave irradiation, showcasing modern techniques in medicinal chemistry to enhance the efficiency and yield of pharmacologically active compounds (Ding et al., 2016).
Antimalarial Agents
Piperazine derivatives have also been explored for their antimalarial properties. The synthesis and evaluation of such derivatives against Plasmodium falciparum demonstrate the compound's potential in contributing to the fight against malaria, a major global health challenge. The structural modifications and biological assessments suggest that specific features, such as a hydroxyl group, a propane chain, and a fluor, are crucial for antiplasmodial activity, providing insights into the design of more effective antimalarial drugs (Mendoza et al., 2011).
Orientations Futures
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant interest in the scientific community for potential applications of piperidine derivatives .
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-4-piperidin-4-ylpiperazine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FN3.3ClH/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11;;;/h11,13H,1-10H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOPKCXAJACYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CCF.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl3FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2666247.png)
![3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
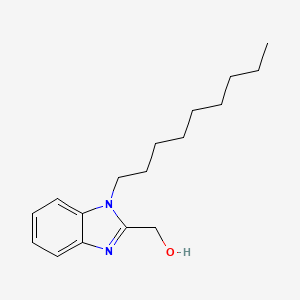
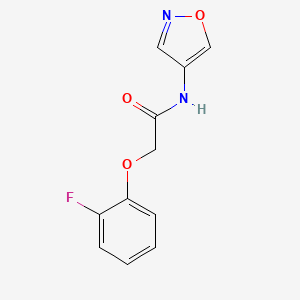
![(E)-3-(5-methylfuran-2-yl)-1-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666252.png)

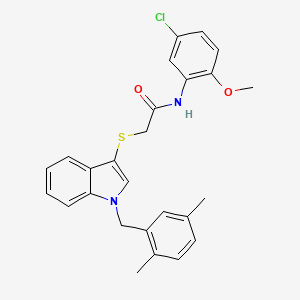
![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2666259.png)
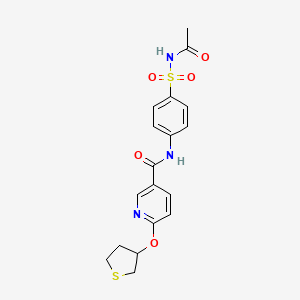

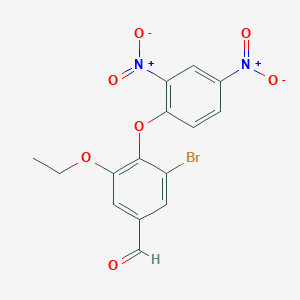

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2666267.png)
